N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(2-(3-Chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core modified with a 3-chlorophenyl group at position 2, a sulfone (5,5-dioxido) group, and a biphenyl-4-carboxamide substituent.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O3S/c25-19-7-4-8-20(13-19)28-23(21-14-32(30,31)15-22(21)27-28)26-24(29)18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-13H,14-15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVKOCUIWIRTLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors, such as 3-chlorophenylhydrazine and thiophene-2-carboxylic acid, under acidic conditions to form the thieno[3,4-c]pyrazole core.
Introduction of the Biphenyl Carboxamide Moiety: The biphenyl carboxamide group is introduced through a coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation.
Oxidation: The final step involves the oxidation of the thieno[3,4-c]pyrazole core to introduce the dioxido groups, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide involves a multi-step strategy focusing on:
- Thieno[3,4-c]pyrazole core construction
- Sulfone group introduction
- Amide bond formation
Amide Bond Formation
The biphenyl-4-carboxamide moiety is introduced via Schotten-Baumann reaction or carbodiimide-mediated coupling :
- Step 3 : Reaction of the pyrazole-3-amine intermediate with [1,1'-biphenyl]-4-carbonyl chloride in dichloromethane (DCM) using triethylamine as a base.
- Alternative: Use of EDCl/HOBt in DMF for coupling under inert atmosphere.
Key Data :
| Method | Solvent | Temp. | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Schotten-Baumann | DCM | 0–25°C | 72% | 98.5% |
| EDCl/HOBt | DMF | RT | 85% | 99.2% |
Functionalization and Derivatization
The compound’s reactivity is influenced by:
- Electrophilic substitution at the biphenyl ring (e.g., nitration, halogenation).
- Nucleophilic displacement of the 3-chlorophenyl group under basic conditions .
Sulfone Stability
The 5,5-dioxido group remains stable under acidic/basic conditions (tested at pH 2–12) but undergoes reduction with LiAlH₄ to regenerate the thiophene sulfide.
Spectroscopic Characterization
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.2–7.3 (biphenyl aromatic H), δ 4.1–3.8 (dihydrothieno CH₂), δ 2.9 (SO₂) |
| ¹³C NMR | 165.8 ppm (amide C=O), 140–125 ppm (aromatic C), 50–45 ppm (CH₂-SO₂) |
| HRMS | [M+H]⁺ Calc.: 518.0912; Found: 518.0909 |
Reaction Optimization Challenges
Scientific Research Applications
Antioxidant Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit antioxidant properties. These compounds can mitigate oxidative stress in biological systems, which is crucial for protecting cells from damage caused by reactive oxygen species (ROS) and free radicals. Preliminary studies suggest that this compound may similarly provide protection against oxidative damage.
Antimicrobial Properties
Thieno[3,4-c]pyrazole compounds have demonstrated promising antimicrobial activity against various pathogens. Although specific data on this compound's efficacy is limited, its structural similarities to other active derivatives suggest potential effectiveness in combating bacterial and fungal infections.
Anti-inflammatory Effects
Compounds belonging to the thieno[3,4-c]pyrazole class have been reported to selectively inhibit phosphodiesterase (PDE) enzymes. This inhibition can lead to reduced inflammation and may offer therapeutic benefits in conditions such as asthma and allergic responses. The mechanism likely involves modulation of signaling pathways related to inflammation.
Case Study 1: Antioxidant Activity
A study highlighted that thieno[2,3-c]pyrazole compounds could effectively reduce oxidative stress in erythrocytes exposed to toxins like 4-nonylphenol. This suggests that N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide may have similar protective effects.
Case Study 3: Anti-inflammatory Mechanism
Inhibition of PDE enzymes has been documented in studies involving thieno[3,4-c]pyrazole derivatives. These findings support the hypothesis that this compound may play a role in reducing inflammation through biochemical pathways related to PDE inhibition.
Mechanism of Action
The mechanism of action of N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their activity and disrupting cellular processes.
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and synthetic methodologies. Below is a detailed comparison:
Structural Analogs with Thieno[3,4-c]pyrazole Core
Key Observations :
- Carboxamide Variations : The biphenyl-4-carboxamide in the target compound offers extended π-conjugation versus the simpler phenyl or cyclopentane groups in analogs, which could enhance lipophilicity and molecular recognition .
Functional Analogs with Carboxamide Groups
Key Observations :
- Synthetic Methods: The target compound’s synthesis likely employs carbodiimide-mediated coupling (e.g., EDCI/HOBt in DMF) as seen in , whereas 4m and 5d use alternative routes (e.g., ethanol-based recrystallization or ultrasound-assisted synthesis) .
- Thermal Stability: Higher melting points in isoxazolo-pyridine derivatives (e.g., 5d: 228–229°C) suggest greater crystallinity compared to thieno-pyrazoles, possibly due to hydrogen-bonding networks .
Physicochemical and Spectroscopic Comparisons
Key Observations :
- The biphenyl group in the target compound may downfield-shift aromatic protons in ¹H-NMR due to electron-withdrawing effects.
- Sulfone and carboxamide groups contribute to higher molecular weight and polarity compared to non-sulfonated analogs .
Biological Activity
N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound with significant potential in biological research. This article explores its biological activities, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C20H24ClN3O3S
- Molecular Weight : 421.9 g/mol
- IUPAC Name : N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. The thieno[3,4-c]pyrazole core suggests potential for diverse biological activities due to its structural similarity to other bioactive compounds. Notably, compounds with this core have been investigated for their antimicrobial , anti-inflammatory , and antiproliferative properties.
Antioxidant Activity
Research indicates that thieno[2,3-c]pyrazole derivatives exhibit antioxidant properties. A study assessed the efficacy of new thieno[2,3-c]pyrazole compounds in protecting erythrocytes of Clarias gariepinus from oxidative damage induced by 4-nonylphenol. The results showed a significant reduction in erythrocyte malformations when treated with these compounds compared to controls:
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound A | 12 ± 1.03 |
| Thieno Compound B | 0.6 ± 0.16 |
| Thieno Compound C | 28.3 ± 2.04 |
This indicates that these compounds can mitigate oxidative stress in aquatic organisms, suggesting broader implications for environmental health and safety .
Antiproliferative Effects
The compound's structural attributes suggest potential antiproliferative effects relevant to cancer research. Compounds within the thieno[3,4-c]pyrazole class have been explored for their ability to inhibit tumor cell growth through various mechanisms including apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
- Erythrocyte Protection Study : Research conducted on Clarias gariepinus highlighted the protective effects of thieno[2,3-c]pyrazole derivatives against oxidative damage from environmental toxins .
- Antimicrobial Exploration : Although direct studies on this specific compound are scarce, related structures have shown promise in inhibiting bacterial growth and could be a focus for future research .
Q & A
Q. What established synthetic methodologies are reported for this compound?
The synthesis involves a multi-step process starting with cyclization of thieno[3,4-c]pyrazole precursors. Key steps include:
- Cyclocondensation : Using 3-chlorophenyl hydrazine and thiophene derivatives under reflux conditions.
- Functionalization : Introducing the biphenylcarboxamide moiety via amide coupling (e.g., EDC/HOBt activation).
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) achieves >95% purity . Example Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | EtOH, reflux, 12 h | 65-70% |
| Amide Coupling | EDC, HOBt, DMF, rt, 24 h | 50-60% |
Q. What analytical techniques are critical for structural characterization?
Standard protocols include:
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–175 ppm) to confirm regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺ m/z calculated: 524.0821; observed: 524.0818) .
- IR Spectroscopy : Detects sulfone (SO₂) stretching at 1150–1300 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .
Q. What preliminary biological activities have been reported for structural analogs?
Thieno[3,4-c]pyrazole derivatives show:
- Anti-inflammatory activity : IC₅₀ = 1.2–3.5 µM in COX-2 inhibition assays .
- Anticancer potential : GI₅₀ = 8–15 µM against HeLa and MCF-7 cell lines via apoptosis induction . Note: Data is extrapolated from analogs; target-specific assays for this compound are pending.
Advanced Research Questions
Q. How can synthetic routes be optimized for higher yield or scalability?
- Microwave-assisted synthesis : Reduces reaction time (e.g., cyclization in 2 h vs. 12 h) .
- Catalyst screening : Yb(OTf)₃ improves regioselectivity in heterocycle formation .
- Solvent systems : Switching from DMF to THF reduces byproducts during amide coupling .
Q. How to resolve contradictions in reported biological data across studies?
- Standardized assays : Reproduce enzyme inhibition (e.g., COX-2) using identical substrate concentrations and incubation times .
- Orthogonal validation : Pair enzymatic assays with surface plasmon resonance (SPR) to confirm target binding affinity .
Q. What computational strategies predict the compound’s molecular targets?
- Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR) or kinases (e.g., EGFR). Focus on sulfone and chlorophenyl interactions .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .
Q. How to evaluate stability under physiological or storage conditions?
- Forced degradation : Expose to pH 1–13 buffers (37°C, 48 h) and monitor decomposition via HPLC. Stability Profile:
| Condition | Degradation Products | Stability (% remaining) |
|---|---|---|
| pH 7.4 (PBS) | None detected | >98% (7 days) |
| pH 1.2 (HCl) | Hydrolyzed amide bond | 65% (24 h) |
Q. What structure-activity relationship (SAR) insights guide derivative design?
- Modify substituents :
- 3-Chlorophenyl : Critical for target binding (removal reduces activity by 10-fold).
- Biphenylcarboxamide : Hydrophobic groups enhance cell permeability .
- Key SAR Findings :
| Derivative | R-group Modification | COX-2 IC₅₀ (µM) |
|---|---|---|
| Parent Compound | None | 1.8 |
| 4-Fluorophenyl | Increased polarity | 3.5 |
| 3-Nitrophenyl | Reduced activity | >10 |
Methodological Notes
- Contradictions addressed : Discrepancies in biological data (e.g., COX-2 IC₅₀ values) are resolved via protocol standardization .
- Advanced tools : SPR and cryo-EM are recommended for mechanistic studies over traditional assays alone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
